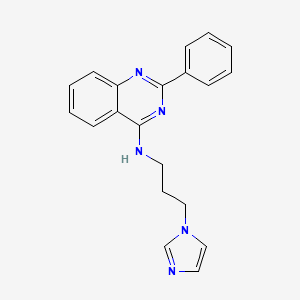
N-(3-imidazol-1-ylpropyl)-2-phenylquinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-imidazol-1-ylpropyl)-2-phenylquinazolin-4-amine is a synthetic organic compound that features a quinazoline core structure substituted with an imidazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-imidazol-1-ylpropyl)-2-phenylquinazolin-4-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid.
Substitution with Imidazole Moiety: The imidazole moiety is introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-imidazol-1-ylpropyl)-2-phenylquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline core can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction of the quinazoline core can yield dihydroquinazoline derivatives .
Applications De Recherche Scientifique
N-(3-imidazol-1-ylpropyl)-2-phenylquinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain kinases involved in cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of N-(3-imidazol-1-ylpropyl)-2-phenylquinazolin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cell proliferation and survival. This makes it a potential candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-imidazol-1-ylpropyl)-1,8-naphthalimide: Known for its fluorescence properties and DNA binding ability.
N-(3-imidazol-1-ylpropyl)-1,3,5-triazine: Used in the development of herbicides and other agrochemicals.
Uniqueness
N-(3-imidazol-1-ylpropyl)-2-phenylquinazolin-4-amine is unique due to its specific quinazoline core structure, which imparts distinct biological activities compared to other imidazole-containing compounds.
Propriétés
Formule moléculaire |
C20H19N5 |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
N-(3-imidazol-1-ylpropyl)-2-phenylquinazolin-4-amine |
InChI |
InChI=1S/C20H19N5/c1-2-7-16(8-3-1)19-23-18-10-5-4-9-17(18)20(24-19)22-11-6-13-25-14-12-21-15-25/h1-5,7-10,12,14-15H,6,11,13H2,(H,22,23,24) |
Clé InChI |
VFPBTPWEVUIFSE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NCCCN4C=CN=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



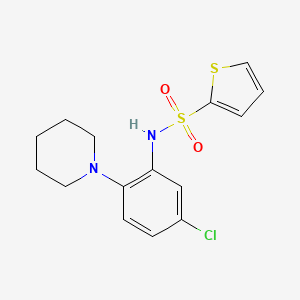
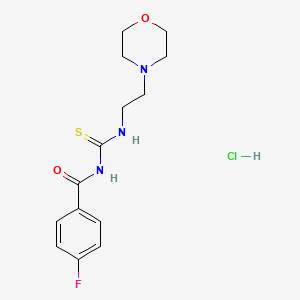
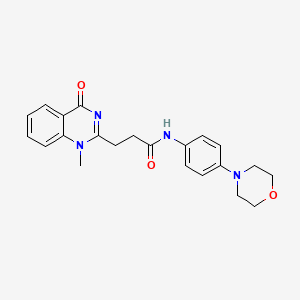
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-fluorophenyl)acrylamide](/img/structure/B10806535.png)
![2-[[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methyl]-5-(4-fluorophenyl)-1,3,4-oxadiazole](/img/structure/B10806543.png)
![[1-(1,3-benzodioxol-5-ylmethylamino)-1-oxopropan-2-yl] 2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetate](/img/structure/B10806550.png)
![2-[[5-(2,3-Dihydro-1,4-benzodioxin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-5-(4-fluorophenyl)-1,3,4-oxadiazole](/img/structure/B10806551.png)
![[2-Oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetate](/img/structure/B10806561.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[ethyl-(2-pyridin-3-ylquinazolin-4-yl)amino]acetamide](/img/structure/B10806567.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[3-(2-hydroxyethyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide](/img/structure/B10806577.png)
![4-[6-([1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl)pyridin-3-yl]sulfonylmorpholine](/img/structure/B10806595.png)
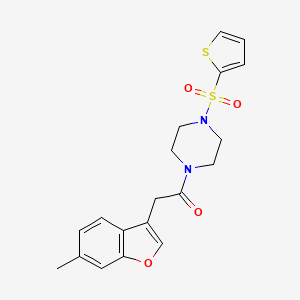
![[1-(1,3-Benzodioxol-5-ylmethylamino)-1-oxopropan-2-yl] 2-(6-methyl-1-benzofuran-3-yl)acetate](/img/structure/B10806605.png)
